molecular formula C12H7F3N4S B14346764 2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile CAS No. 91293-05-9

2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile

Cat. No.: B14346764
CAS No.: 91293-05-9
M. Wt: 296.27 g/mol
InChI Key: RFZCTJOQWWJBHB-UHFFFAOYSA-N
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Description

2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydrazinylidene moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may include the use of hydrazine derivatives and thiophene precursors under specific reaction conditions such as controlled temperature and pH .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The optimization of reaction conditions, such as solvent choice and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperature, pressure, and pH to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and hydrazinylidene-containing molecules, such as:

Uniqueness

The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various research and industrial purposes .

Properties

CAS No.

91293-05-9

Molecular Formula

C12H7F3N4S

Molecular Weight

296.27 g/mol

IUPAC Name

2-amino-5-[[4-(trifluoromethyl)phenyl]diazenyl]thiophene-3-carbonitrile

InChI

InChI=1S/C12H7F3N4S/c13-12(14,15)8-1-3-9(4-2-8)18-19-10-5-7(6-16)11(17)20-10/h1-5H,17H2

InChI Key

RFZCTJOQWWJBHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=NC2=CC(=C(S2)N)C#N

Origin of Product

United States

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